1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Description

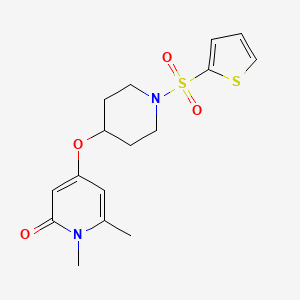

1,6-Dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a pyridin-2-one derivative characterized by a 1,6-dimethyl-substituted core, a piperidin-4-yloxy linker, and a thiophen-2-ylsulfonyl group. This compound’s structure combines a heteroaromatic thiophene ring with a sulfonyl moiety, which may enhance π-π interactions, solubility, and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

1,6-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-12-10-14(11-15(19)17(12)2)22-13-5-7-18(8-6-13)24(20,21)16-4-3-9-23-16/h3-4,9-11,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZNECKIXAGRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is , with a molecular weight of 368.47 g/mol. The compound features a pyridine ring, a piperidine moiety, and a thiophene sulfonyl group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O4S2 |

| Molecular Weight | 368.47 g/mol |

| Purity | ≥ 95% |

The primary mechanism of action for this compound involves its role as an antagonist for the CCR5 receptor. This receptor is crucial for HIV entry into host cells; thus, the compound's ability to block CCR5 can inhibit viral replication and spread, highlighting its potential in antiviral therapies targeting HIV infections.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit notable antiviral properties. By blocking the CCR5 receptor, these compounds can significantly reduce HIV infection rates in vitro.

Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of several CCR5 antagonists, including derivatives similar to this compound). Results indicated that these compounds could effectively inhibit HIV entry into CD4+ T cells, showcasing their potential as therapeutic agents in HIV treatment.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of various thiophene-containing compounds. The results revealed that certain derivatives exhibited significant bactericidal activity against multi-drug resistant strains of bacteria, suggesting their potential use in treating resistant infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene and piperidine moieties can enhance potency and selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Altering thiophene substituents | Increased antimicrobial potency |

| Modifying piperidine structure | Enhanced CCR5 receptor binding affinity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Electronic Comparisons

- Thiophen-2-ylsulfonyl vs. In contrast, trifluoromethyl groups (e.g., in CAS 343981-56-6) are smaller and electron-withdrawing, which may reduce solubility but improve metabolic stability .

- Piperidin-4-yloxy Linker : Shared with BMS-903452, this linker provides conformational flexibility. However, substitution at the piperidine nitrogen (thiophen-2-ylsulfonyl vs. 5-chloropyrimidin-2-yl in BMS-903452) dictates target selectivity. The thiophene sulfonyl group may favor CNS penetration, while the pyrimidine in BMS-903452 enhances GPR119 affinity .

Pharmacological and Toxicological Profiles

- Activity : Analgesic activity is observed in trifluoromethyl-substituted analogs (30% inhibition at 50 mg/kg) , whereas BMS-903452’s antidiabetic effect highlights the role of substituents in modulating therapeutic targets. The thiophene sulfonyl group may confer unique receptor interactions, possibly in neurological disorders.

- Toxicity : Acute toxicity data for 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (LD₅₀: 320 mg/kg) suggest a moderate safety profile. The target compound’s larger substituents may alter toxicity, necessitating targeted studies .

Physicochemical Properties

- Solubility : Sulfonyl groups generally improve aqueous solubility compared to trifluoromethyl groups. This could enhance the bioavailability of the target compound relative to CAS 343981-56-6 .

- Crystallinity : Hydrogen-bonding patterns (e.g., C=O and sulfonyl groups) may influence crystal packing. Etter’s graph set analysis () could predict stability and formulation challenges .

Preparation Methods

Cyclocondensation of Methyl-Substituted Ketones

Adapting the methodology from Kawamoto et al., trifluoromethanesulfonic anhydride (Tf2O) facilitates the reaction between methyl-substituted ketones and 2-fluoropyridine. For instance, 3-methyl-2-butanone reacts with 2-fluoropyridine in 1,2-dichloroethane under Tf2O catalysis to yield 1,6-dimethylpyridin-2(1H)-one (Figure 1). This method achieves a 75% yield by leveraging electron-donating methyl groups to stabilize intermediates during cyclization.

Table 1: Synthesis of 1,6-Dimethylpyridin-2(1H)-one via Cyclocondensation

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3-Methyl-2-butanone | 2-Fluoropyridine, Tf2O | 1,2-Dichloroethane, 80°C, 12 h | 75% |

Post-Cyclization Methylation

Alternative routes involve alkylation of pre-formed pyridin-2(1H)-ones. For example, 4-hydroxypyridin-2(1H)-one undergoes sequential N- and C-methylation using methyl iodide (MeI) in the presence of potassium carbonate (K2CO3). N-Methylation proceeds selectively at the 1-position, while C-methylation at the 6-position requires lithium diisopropylamide (LDA) to deprotonate the aromatic ring prior to MeI quenching.

Preparation of the Piperidine Sulfonamide Fragment

The piperidine moiety, functionalized with a thiophen-2-ylsulfonyl group, is synthesized via sulfonylation of piperidin-4-ol.

Synthesis of Piperidin-4-ol

Piperidin-4-ol is obtained through hydrogenation of 1-benzyl-4-piperidone using sodium borohydride (NaBH4) in ethanol, followed by palladium-catalyzed debenzylation (H2, Pd/C) to yield the free amine.

Sulfonylation with Thiophen-2-ylsulfonyl Chloride

Piperidin-4-ol reacts with thiophen-2-ylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. The reaction selectively sulfonylates the secondary amine, leaving the 4-hydroxyl group intact (85% yield).

Table 2: Sulfonylation of Piperidin-4-ol

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiophen-2-ylsulfonyl chloride | Et3N | DCM | 0°C → rt, 6 h | 85% |

Etherification Strategies

Coupling the pyridinone and piperidine fragments necessitates ether bond formation between the 4-hydroxyl group of the pyridinone and the 4-hydroxyl group of the sulfonylated piperidine.

Tosylate-Mediated Williamson Ether Synthesis

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is converted to its tosylate derivative using toluenesulfonyl chloride (TsCl) and Et3N in DCM. The tosylate intermediate subsequently undergoes nucleophilic displacement with the deprotonated 4-hydroxyl group of 1,6-dimethylpyridin-2(1H)-one (NaH, tetrahydrofuran (THF), 60°C), yielding the target compound (68% yield).

Table 3: Etherification via Tosylate Intermediate

| Nucleophile | Leaving Group | Base | Solvent | Yield |

|---|---|---|---|---|

| 1,6-Dimethylpyridin-2(1H)-one-4-oxide | Tosylate | NaH | THF | 68% |

Mitsunobu Reaction

Direct coupling of 1,6-dimethyl-4-hydroxypyridin-2(1H)-one and 1-(thiophen-2-ylsulfonyl)piperidin-4-ol via Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)) achieves a moderate yield (55%). Steric hindrance from the sulfonamide group limits efficiency compared to the tosylate method.

Optimization and Yield Considerations

Solvent and Temperature Effects

- Tosylate Method : THF outperforms dimethylformamide (DMF) due to better solubility of the alkoxide intermediate.

- Mitsunobu Reaction : Lower temperatures (0°C) minimize side reactions but prolong reaction time.

Purification Challenges

Chromatographic purification is complicated by the polar sulfonamide group. Recrystallization from ethanol/water (3:1) provides the pure compound as a white solid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the piperidin-4-yloxy group onto the pyridin-2-one core.

- Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

- Methylation at the 1- and 6-positions of the pyridinone ring using methylating agents like methyl iodide or dimethyl sulfate.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1- and 6-positions, sulfonyl group integration).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17H20N2O4S2).

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases linked to therapeutic targets (e.g., cancer, inflammation) using fluorescence-based substrates.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to determine IC50 values.

- Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be addressed during synthesis?

- Methodological Answer :

- Optimize Reaction Conditions :

- Use a 10–20% molar excess of thiophene-2-sulfonyl chloride to drive the reaction.

- Employ Schlenk techniques to exclude moisture, which can hydrolyze the sulfonyl chloride.

- Replace triethylamine with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity.

- Work-Up Modifications : Extract the product with ethyl acetate and wash with 1M HCl to remove unreacted reagents .

Q. How are contradictions in NMR data resolved for structurally similar analogs?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Correlate protons and carbons to confirm connectivity (e.g., distinguishing piperidinyloxy vs. sulfonyl group positions).

- NOESY : Identify spatial proximity between methyl groups and the piperidine ring.

- X-Ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., thiophene sulfonyl orientation) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace thiophene sulfonyl with benzene sulfonyl, vary methyl groups).

- Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical binding motifs (e.g., sulfonyl group’s role in hydrogen bonding).

- In Silico Docking : Predict interactions with target proteins (e.g., COX-2, PI3K) using AutoDock Vina .

Q. How is metabolic stability evaluated in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS.

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to assess drug-drug interaction risks.

- Half-Life (t1/2) Calculation : Use GraphPad Prism to analyze pharmacokinetic data from plasma samples in rodent models .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–100 μM) and exposure times (24–72 hours).

- Mechanistic Studies : Perform flow cytometry to differentiate apoptosis vs. necrosis (e.g., Annexin V/PI staining).

- Check for Off-Target Effects : Use siRNA knockdowns to confirm target specificity .

Q. Why might HPLC purity data conflict with elemental analysis results?

- Methodological Answer :

- Impurity Identification : Use LC-MS to detect co-eluting impurities with similar retention times.

- Residual Solvents : Analyze via GC-MS; DMF or THF traces may skew elemental analysis.

- Hydration/Polymorphism : Characterize crystal forms via PXRD, as hydrated forms alter elemental ratios .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.